N-(2-tert-butylphenyl)-3,5-dimethoxybenzamide
Overview
Description
N-(2-tert-butylphenyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.16779360 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tumor Imaging and Diagnosis The compound N-(2-tert-butylphenyl)-3,5-dimethoxybenzamide, under different nomenclatures and derivatives, has been evaluated for its utility in medical diagnostics, particularly in the imaging of tumors. A study focusing on the use of a related compound, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), revealed its potential as a cellular proliferative marker for tumor imaging via PET scans. This research found significant correlations between tumor uptake values of 18F-ISO-1 and the proliferation markers Ki-67 and mitotic index in patients with various cancers, suggesting its promise for evaluating tumor proliferative status with minimal organ dose impact, highlighting a path toward safer, more informative diagnostic imaging techniques (Dehdashti et al., 2013).
Environmental and Health Biomonitoring Extensive studies have investigated the presence and effects of similar structured compounds, like butylated hydroxytoluene (BHT), and parabens, in the environment and their potential impact on human health. For example, research into synthetic phenolic antioxidants (SPAs) like BHT, which shares structural similarities with this compound, has exposed widespread human exposure through various consumer products. The detection of BHT and its metabolites in urine samples across diverse populations underscores the need for continuous monitoring and evaluation of chemical safety profiles, particularly those used in consumer products that could lead to systemic exposure (Wang & Kannan, 2019).
Chemical Exposure and Metabolism Research on parabens, which, like this compound, are used extensively in personal care products, has provided insight into human exposure levels and the metabolism of these compounds. Studies have demonstrated the ability to detect paraben metabolites in human urine following exposure, indicating not only the widespread use of these chemicals but also the potential for studying metabolism and elimination pathways in humans. This research contributes to understanding how the body processes and eliminates various compounds, which is crucial for assessing potential health risks associated with exposure to synthetic chemicals found in everyday products (Moos et al., 2016).
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-3,5-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)16-8-6-7-9-17(16)20-18(21)13-10-14(22-4)12-15(11-13)23-5/h6-12H,1-5H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCKOIFZUUBGBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.